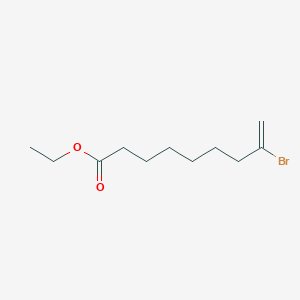

Ethyl 8-bromo-8-nonenoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

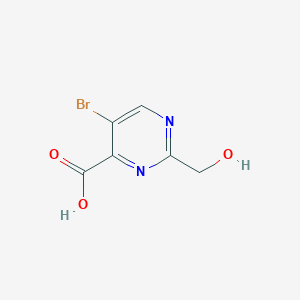

Ethyl 8-bromo-8-nonenoate is a chemical compound that is likely to share some characteristics with the compounds studied in the provided papers. Although none of the papers directly address Ethyl 8-bromo-8-nonenoate, they do provide insights into related brominated ethyl esters and their properties. For instance, the crystal structure of ethylene di-11-bromoundecanoate, a related dibromo compound, suggests that in a crystalline state, such hydrocarbon chains can be fully extended, which may also be the case for Ethyl 8-bromo-8-nonenoate . Additionally, the synthesis of ethylene from ethane via oxidative bromination indicates the potential for brominated compounds to be intermediates in the production of other chemicals .

Synthesis Analysis

The synthesis of Ethyl 8-bromo-8-nonenoate could potentially be inferred from the oxidative bromination of ethane, as described in the second paper. The process involves two catalytic reactions: the oxidative bromination of ethane to form bromoethane and the subsequent dehydrobromination to form ethylene . Although the exact synthesis route for Ethyl 8-bromo-8-nonenoate is not provided, similar bromination and functionalization techniques could be applied to synthesize the compound.

Molecular Structure Analysis

While the exact molecular structure of Ethyl 8-bromo-8-nonenoate is not discussed, the structure of a related compound, ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, provides some insight. This compound features two independent molecules with significant dihedral angles between the various groups, indicating a complex three-dimensional conformation that could be similar in Ethyl 8-bromo-8-nonenoate . The presence of bromine likely influences the molecular conformation due to its size and electronegativity.

Chemical Reactions Analysis

The papers do not provide specific reactions for Ethyl 8-bromo-8-nonenoate. However, the oxidative bromination of ethane to produce ethylene suggests that brominated compounds can participate in further chemical reactions, such as substitution or elimination, to generate various products . Ethyl 8-bromo-8-nonenoate could undergo similar reactions, potentially serving as an intermediate or reactant in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 8-bromo-8-nonenoate can be partially extrapolated from the properties of related compounds. For example, the extended hydrocarbon chains observed in the crystal structure of ethylene di-11-bromoundecanoate suggest that Ethyl 8-bromo-8-nonenoate may also exhibit a tendency to adopt an extended conformation in the solid state . The presence of bromine in the molecule is likely to affect its density, boiling point, and reactivity due to the halogen's significant atomic mass and chemical behavior. The exact properties would need to be determined experimentally.

Aplicaciones Científicas De Investigación

Synthesis of Cyclic Prostanoids : Ethyl 8-nonenoate has been utilized in the synthesis of new heterocyclic prostanoids. These compounds were created through a process involving photocatalyzed addition and cyclization, leading to sultam formation, which was then formylated and ketovinylated to introduce the β-side chain (Jones & Lumbard, 1983).

Reaction with Various Esters : Ethyl 4-bromo-3-oxobutanoate, a related compound, reacts with diethyl malonate and other compounds to form various esters, demonstrating the versatility of these bromo compounds in organic synthesis (Kato, Kimura, & Tanji, 1978).

Base-pairing Configurations in Solid State : 9-Ethyl-8-bromo-2,6-diaminopurine, a compound structurally related to Ethyl 8-bromo-8-nonenoate, has been used to study base-pairing configurations in the solid state. This research provided insights into Watson-Crick type configurations and their energy differences in different lattice environments (Simundza, Sakore, & Sobell, 1970).

Synthesis of Amino Acids : A practical method has been developed for the asymmetric synthesis of iso-Boc (S)-2-amino-8-nonenoic acid. This synthesis involves an enantioselective, enzymatic reductive amination of an α-keto acid substrate, demonstrating the compound's utility in amino acid synthesis (Park, Moore, & Xu, 2016).

Enzyme-Coenzyme Interactions : Studies have been conducted on reduced nicotinamide adenine dinucleotide (NADH) analogues with substitutions at the 8 position of the adenine, including 8-bromo. This research provided insights into enzyme binding and the conformational preferences of these analogues (Lappi, Evans, & Kaplan, 1980).

Propiedades

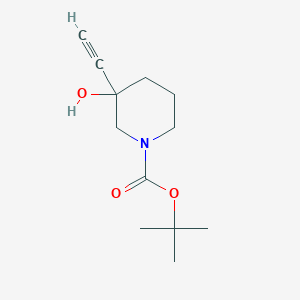

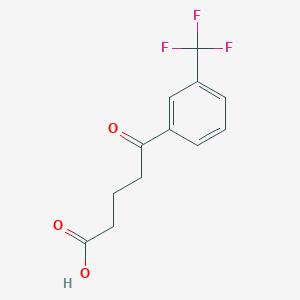

IUPAC Name |

ethyl 8-bromonon-8-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BrO2/c1-3-14-11(13)9-7-5-4-6-8-10(2)12/h2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTDGTQYGDMQLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641095 |

Source

|

| Record name | Ethyl 8-bromonon-8-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-bromo-8-nonenoate | |

CAS RN |

485320-26-1 |

Source

|

| Record name | Ethyl 8-bromonon-8-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B1323495.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1323497.png)